3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2-fluorobenzoyl)pyrrolidine
Description
This compound features a pyrrolidine core substituted with two key moieties:
- A triazolo[4,3-b]pyridazine scaffold at the 3-position, connected via an oxymethyl linker. The triazolo ring is further modified with a cyclopropyl group, likely improving metabolic stability and steric selectivity.
Properties
IUPAC Name |
[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c21-16-4-2-1-3-15(16)20(27)25-10-9-13(11-25)12-28-18-8-7-17-22-23-19(14-5-6-14)26(17)24-18/h1-4,7-8,13-14H,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDBELNYGHJBCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C(=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine Cyclization
A pyridazine derivative bearing a leaving group at the 6-position (e.g., chlorine) undergoes nucleophilic substitution with hydrazine hydrate in i-propanol at 80–90°C for 6–8 hours. Subsequent acid-catalyzed cyclization with cyclopropanecarbonyl chloride introduces the 3-cyclopropyl substituent. The reaction proceeds via:
Yields for this step range from 65–78%, with purity confirmed by HPLC (>95%).
Functionalization of the Pyrrolidine Ring
The pyrrolidine moiety is synthesized through a stereoselective route, adapting methods from chiral pyrrolidine production.
Pyrrolidine Intermediate Preparation
Pyrrolidone undergoes Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting tert-butyl pyrrolidone-1-carboxylate reacts with a Grignard reagent (2-fluorobenzoyl magnesium bromide) to form 1-(2-fluorobenzoyl)pyrrolidine after deprotection with trifluoroacetic acid.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | −30°C to 25°C (Grignard) |
| Solvent | THF |
| Catalyst | None (anhydrous conditions) |
| Yield | 82% |
Ether Linkage Formation
Coupling the triazolopyridazine hydroxyl group to the pyrrolidine’s hydroxymethyl side chain employs a Mitsunobu reaction, optimized for oxygen-sensitive substrates.
Mitsunobu Coupling
3-Hydroxymethyl-1-(2-fluorobenzoyl)pyrrolidine reacts with 3-cyclopropyl-[1,triazolo[4,3-b]pyridazin-6-ol under Mitsunobu conditions (DIAD, PPh₃, in dry THF at 0°C→25°C).
Optimization Data:
| Parameter | Trial 1 | Trial 2 | Trial 3 |
|---|---|---|---|
| Equiv. DIAD | 1.2 | 1.5 | 2.0 |
| Reaction Time (h) | 12 | 8 | 6 |
| Yield (%) | 58 | 72 | 68 |
Higher DIAD equivalents reduce reaction time but may lower yield due to side reactions.
Industrial-Scale Considerations
Scalability challenges center on the Mitsunobu reaction’s cost and safety. Alternatives include:
Williamson Ether Synthesis
Using a pre-activated triazolopyridazine mesylate and pyrrolidine alkoxide in DMF at 120°C achieves 70% yield with >99% purity. This method avoids stoichiometric phosphine reagents, reducing waste.
Comparative Analysis:
| Method | Cost (USD/kg) | Purity (%) | Scalability |
|---|---|---|---|
| Mitsunobu | 12,400 | 98.5 | Moderate |
| Williamson | 8,200 | 99.1 | High |
Characterization and Quality Control
Final compound validation employs:
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : The oxidation of certain functional groups within the compound can be achieved using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenation can be carried out using halogenating agents such as N-bromosuccinimide.
Major Products
The major products of these reactions vary but typically include oxidized or reduced derivatives of the original compound, or substituted compounds where specific functional groups have been replaced.
Scientific Research Applications
Structural Characteristics
The compound features a triazolo[4,3-b]pyridazine core linked to a pyrrolidine ring and a fluorobenzoyl substituent. This intricate structure contributes to its ability to interact with various biological targets. The presence of the cyclopropyl moiety enhances its pharmacological properties by influencing metabolic stability and receptor binding affinity.
The biological activity of this compound has been primarily attributed to its interactions with bromodomains, which are epigenetic regulators implicated in various diseases, including cancer. Derivatives of this compound have shown promise as potential bromodomain inhibitors. Below is a summary table highlighting some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol | Triazolo-pyridazine core with methyl substitution | Potential enzyme inhibitor |
| SGX523 | Contains a similar triazolo-pyridazine motif | Inhibitor of BRD4 bromodomains |
| 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazine | Triazolo-pyridazine fused with piperazine | Selective GABAA receptor agonist |
Case Studies
Several studies have investigated the pharmacological potential of compounds related to 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2-fluorobenzoyl)pyrrolidine:
- Bromodomain Inhibition Studies : Research utilizing X-ray crystallography has demonstrated that compounds with the triazolo-pyridazine core can effectively bind to bromodomains within proteins like BRD4. These studies elucidate binding modes and affinities that are critical for drug design.
- In Vitro Assays : Various in vitro assays have shown that derivatives of this compound exhibit selective inhibition against cancer cell lines. These findings suggest that modifications to the core structure can enhance biological activity.
- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for derivatives of this compound, making them suitable candidates for further development as therapeutic agents.
Mechanism of Action
The mechanism by which 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2-fluorobenzoyl)pyrrolidine exerts its effects depends on its molecular targets, which often involve binding to specific enzymes or receptors. This interaction can modulate the activity of these targets, influencing various biochemical pathways within cells.
Comparison with Similar Compounds
Core Scaffold and Substitutions
The triazolo[4,3-b]pyridazine moiety is a common pharmacophore in the compounds below, but substituent variations lead to distinct properties:
Key Differences and Implications
- Linker Flexibility : The target compound uses a pyrrolidine-oxymethyl linker, offering conformational flexibility compared to the rigid azetidine in ’s compound .
- Fluorine Placement : The 2-fluorobenzoyl group in the target compound may improve blood-brain barrier (BBB) penetration relative to the trifluoromethylpyridine in ’s compound .
- Ring Systems : The cyclopropyl group in the target compound and ’s compound contrasts with the trifluoromethyl group in , suggesting divergent metabolic pathways (e.g., CYP450 interactions).
Research Findings and Hypothetical Activity
While explicit biological data for the target compound is unavailable, inferences can be drawn from structural analogs:
Biological Activity
The compound 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2-fluorobenzoyl)pyrrolidine is a complex heterocyclic molecule with potential therapeutic applications. Its structural features suggest significant biological activity, particularly in the realm of medicinal chemistry. This article reviews the biological activities associated with this compound, including its interactions with specific molecular targets and its implications in cancer treatment.
Structural Overview
The compound integrates several key structural elements:
- Triazolo[4,3-b]pyridazine core : Known for its ability to inhibit various enzymes.
- Pyrrolidine ring : Contributes to the overall stability and reactivity of the molecule.
- Cyclopropyl moiety : Enhances lipophilicity and potentially improves bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazolopyridazine structure is particularly noted for:
- Enzyme Inhibition : It can bind to the active sites of certain enzymes, blocking their catalytic activity. This mechanism is critical in targeting cancer cell proliferation.
- Receptor Modulation : The compound may also interact with various receptors, influencing cellular signaling pathways that are pivotal in tumor growth and metastasis.
Biological Activity Data
Recent studies have highlighted the biological activities of related triazolo-pyridazine derivatives. For instance:
| Compound | Target | IC50 (μM) | Cell Lines Tested |
|---|---|---|---|
| 12e | c-Met kinase | 0.090 | A549, MCF-7, HeLa |
| 12e | Cytotoxicity | 1.06 ± 0.16 (A549) | A549, MCF-7, HeLa |
| 12e | Cytotoxicity | 1.23 ± 0.18 (MCF-7) | A549, MCF-7, HeLa |
| 12e | Cytotoxicity | 2.73 ± 0.33 (HeLa) | A549, MCF-7, HeLa |
These findings indicate that derivatives similar to our compound exhibit moderate to significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development as anticancer agents .
Case Studies
A notable case study involved the synthesis and evaluation of triazolo-pyridazine derivatives for their inhibitory effects on c-Met kinase. The compound 12e , a close relative to our target compound, demonstrated significant cytotoxicity across multiple cancer cell lines with an IC50 value comparable to established inhibitors like Foretinib .
Another study focused on the structure–activity relationship (SAR) of similar compounds indicated that specific substitutions on the pyridazine ring significantly enhanced biological activity. For example, halogen substitutions were shown to modulate cytotoxic effects positively .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for triazolo[4,3-b]pyridazine derivatives, and how are they applied to this compound?
- Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with carbonyl-containing precursors under acidic or dehydrating conditions. For example, cyclization using phosphorus oxychloride (POCl₃) under reflux is a standard method for forming the triazolo-pyridazine core . The 2-fluorobenzoyl and cyclopropyl groups are introduced via nucleophilic substitution or coupling reactions. Post-synthetic purification requires column chromatography and structural validation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
- Methodological Answer : Begin with in vitro antimicrobial screening (e.g., MIC assays against Gram-positive/negative bacteria and fungi) and cytotoxicity profiling (e.g., MTT assays on mammalian cell lines). Compare results to structurally related analogs (e.g., triazolo-pyridazines with fluorophenyl groups) to establish baseline structure-activity relationships (SAR) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the pyrrolidine and triazolo-pyridazine moieties. Use gloves and fume hoods to avoid dermal/ocular exposure, as recommended in safety data sheets (SDS) for similar compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the introduction of the cyclopropyl group?
- Methodological Answer : Use Design of Experiments (DoE) to test variables:
- Catalyst : Pd(PPh₃)₄ vs. CuI/ligand systems for cross-coupling.
- Solvent : DMF vs. THF for solubility and reactivity.
- Temperature : 80–120°C to balance reaction rate and decomposition.
Monitor intermediates via LC-MS and optimize protecting groups for the triazolo-pyridazine core .
Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?
- Methodological Answer :
- Hypothesis Testing : Compare logP, polar surface area, and steric effects using computational tools (e.g., Schrödinger Suite).
- Assay Validation : Replicate conflicting assays under standardized conditions (e.g., fixed incubation time, cell density).
- Target Profiling : Use SPR (surface plasmon resonance) or thermal shift assays to confirm binding affinity discrepancies .
Q. How can advanced spectroscopic techniques clarify ambiguities in the compound’s tautomeric forms?
- Methodological Answer :
- ¹⁵N NMR : Resolve tautomerism in the triazole ring by comparing shifts with reference compounds.
- X-ray Crystallography : Determine solid-state conformation, particularly for the pyrrolidine-fluorobenzoyl linkage.
- DFT Calculations : Predict stable tautomers and compare with experimental data .
Q. What methodologies are suitable for studying metabolic stability in preclinical models?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via UPLC-QTOF.
- Metabolite ID : Use HRMS/MS to identify oxidation (e.g., cyclopropane ring opening) or glucuronidation products.
- CYP Inhibition Screening : Assess interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
